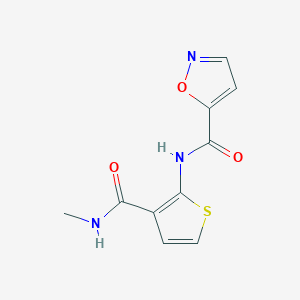

N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-5-carboxamide” is a cell-permeable isoxazole compound . It selectively induces robust neuronal differentiation in various stem/progenitor cells . It’s also known as Neuronal Differentiation Inducer III .

Synthesis Analysis

The synthesis of isoxazole derivatives has been reported in several studies . For instance, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of isoxazole and thiophene moieties . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoxazole derivatives have been discussed in several studies . For instance, benzaldehyde was reacted with hydroxylamine hydrochloride and ethylacetoacetate with different catalysts to access the isoxazole-5(4H)-ones .Scientific Research Applications

1. Inhibition of Enzymatic Activity

Isoxazole derivatives have been explored for their potential to inhibit specific enzymes. For example, studies on isoxazole and cinchoninic acid derivatives have shown strong inhibitory effects on mitochondrial dihydroorotate dehydrogenase [EC 1.3.99.11], an enzyme involved in pyrimidine de novo synthesis. This enzyme's inhibition affects pyrimidine nucleotide pools, essential for normal immune cell functions, indicating potential applications in immunosuppression and antirheumatic drugs (Knecht & Löffler, 1998).

2. Antitumor Activity

Compounds with structural features similar to N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-5-carboxamide have been synthesized and evaluated for their antitumor properties. For instance, temozolomide and its synthetic pathways have been extensively studied due to their promising antitumor effects, highlighting the potential of carbamoyl and isoxazole derivatives in cancer therapy (Wang et al., 1997).

3. Antimicrobial and Insecticidal Activity

Research into isoxazole-containing compounds also extends to antimicrobial and insecticidal applications. A study on the synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology revealed potential antibacterial and antifungal activities, suggesting the versatility of isoxazole derivatives in developing new antimicrobial agents (Sowmya et al., 2018).

Mechanism of Action

Target of Action

The primary targets of N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-5-carboxamide Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

The exact biochemical pathways affected by This compound Indole derivatives, which share some structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of This compound Based on the biological activities of similar compounds, it can be inferred that this compound may have a broad spectrum of biological activities .

Future Directions

“N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-5-carboxamide” and its derivatives have shown promising results in inducing neuronal differentiation . Therefore, these compounds can be significant lead compounds for further structural optimization . Future research could focus on investigating new structural prototypes with more effective pharmacological activity.

properties

IUPAC Name |

N-[3-(methylcarbamoyl)thiophen-2-yl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c1-11-8(14)6-3-5-17-10(6)13-9(15)7-2-4-12-16-7/h2-5H,1H3,(H,11,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVJOZVAPNODIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2579347.png)

![(3R,9S,13S,14R)-17-[(2S,5S)-5-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/no-structure.png)

![N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2579361.png)

![2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2579367.png)